3-(4-Tert-butylphenyl)-3-[(phenylacetyl)amino]propanoic acid
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Overview
Description
3-(4-Tert-butylphenyl)-3-[(phenylacetyl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It features a tert-butylphenyl group and a phenylacetyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)-3-[(phenylacetyl)amino]propanoic acid typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the tert-butylphenyl group: This can be achieved through Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the phenylacetyl group: This step might involve the acylation of an amine with phenylacetyl chloride under basic conditions.
Formation of the propanoic acid backbone: This could be achieved through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylacetyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions could target the carbonyl group in the phenylacetyl moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.
Materials Science: Potential use in the synthesis of polymers or as a building block for advanced materials.
Biology
Biochemical Studies: Investigating its interactions with enzymes or receptors.
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Exploring its efficacy in treating diseases or conditions.
Diagnostic Tools: Use in imaging or as a biomarker.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)-3-[(phenylacetyl)amino]propanoic acid would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-(4-Tert-butylphenyl)-3-aminopropanoic acid: Lacks the phenylacetyl group.
3-(Phenylacetyl)amino propanoic acid: Lacks the tert-butylphenyl group.
3-(4-Tert-butylphenyl)-3-(acetylamino)propanoic acid: Has an acetyl group instead of a phenylacetyl group.
Uniqueness
The presence of both the tert-butylphenyl and phenylacetyl groups in 3-(4-Tert-butylphenyl)-3-[(phenylacetyl)amino]propanoic acid may confer unique chemical properties, such as increased hydrophobicity or specific binding affinities, distinguishing it from similar compounds.
Properties
Molecular Formula |
C21H25NO3 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-3-[(2-phenylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C21H25NO3/c1-21(2,3)17-11-9-16(10-12-17)18(14-20(24)25)22-19(23)13-15-7-5-4-6-8-15/h4-12,18H,13-14H2,1-3H3,(H,22,23)(H,24,25) |
InChI Key |
GLXOJZFFKJUVNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)CC2=CC=CC=C2 |
solubility |
49.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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